molecular formula C13H9ClN2OS2 B4481514 (3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(5-chlorothiophen-2-yl)methanone CAS No. 1232788-08-7

(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(5-chlorothiophen-2-yl)methanone

Cat. No.: B4481514
CAS No.: 1232788-08-7
M. Wt: 308.8 g/mol
InChI Key: SHHSFDOBTLZBIX-UHFFFAOYSA-N
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Description

(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(5-chlorothiophen-2-yl)methanone is a complex organic compound that features a unique structure combining thieno[2,3-b]pyridine and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(5-chlorothiophen-2-yl)methanone typically involves multi-step organic reactionsThe final step involves the coupling of the thieno[2,3-b]pyridine derivative with a chlorothiophene moiety under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(5-chlorothiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(5-chlorothiophen-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(5-chlorothiophen-2-yl)methanone involves its interaction with molecular targets within cells. This interaction can modulate various pathways, leading to the desired biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes or receptors that are critical for cellular function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-b]pyridine derivatives and chlorothiophene-containing molecules. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture.

Uniqueness

What sets (3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(5-chlorothiophen-2-yl)methanone apart is its specific combination of functional groups and ring systems, which confer unique chemical and biological properties.

Properties

IUPAC Name

(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)-(5-chlorothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS2/c1-6-2-3-7-10(15)12(19-13(7)16-6)11(17)8-4-5-9(14)18-8/h2-5H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHSFDOBTLZBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC=C(S3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401149354
Record name (3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(5-chloro-2-thienyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401149354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232788-08-7
Record name (3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(5-chloro-2-thienyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1232788-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(5-chloro-2-thienyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401149354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(5-chlorothiophen-2-yl)methanone
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(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(5-chlorothiophen-2-yl)methanone
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(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(5-chlorothiophen-2-yl)methanone
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(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(5-chlorothiophen-2-yl)methanone
Reactant of Route 5
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(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(5-chlorothiophen-2-yl)methanone
Reactant of Route 6
(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(5-chlorothiophen-2-yl)methanone

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